N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S2/c30-22(25-17-9-3-1-4-10-17)16-32-23-27-26-21(29(23)18-11-5-2-6-12-18)15-28-19-13-7-8-14-20(19)33-24(28)31/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLHJUZANVBNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel compound that has garnered attention due to its potential biological activities. This compound incorporates functional groups that are significant in medicinal chemistry, including benzothiazole and triazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 509.6 g/mol. The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 509.6 g/mol |
| CAS Number | 896677-87-5 |
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in antimicrobial, anti-inflammatory, and anticancer applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole and triazole have shown effectiveness against various bacterial strains. A comparative study found that certain derivatives demonstrated superior activity against Staphylococcus spp. compared to established antibiotics like ciprofloxacin .
Anti-inflammatory Effects
The anti-inflammatory potential of N-cyclohexyl derivatives has been documented in several studies. Compounds with the benzothiazole scaffold have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a mechanism for their anti-inflammatory action .
Anticancer Properties
Recent investigations into benzothiazole derivatives reveal promising anticancer activities. For example, compounds similar to N-cyclohexyl derivatives were tested for their ability to inhibit the proliferation of cancer cell lines such as A431 and A549. These studies demonstrated that specific compounds could induce apoptosis and arrest the cell cycle at various phases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives, including those structurally related to N-cyclohexyl compounds. The results indicated a notable bactericidal effect against Gram-positive bacteria, with minimal cytotoxicity observed in normal cell lines .
- Anti-inflammatory Assessment : In a controlled experiment involving animal models, compounds exhibiting similar structures were assessed for their anti-inflammatory effects through the measurement of inflammatory markers post-treatment. Results showed a significant reduction in inflammation compared to untreated controls .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole compounds have potent activity against various bacterial strains, making them candidates for antibiotic development .
Anticancer Properties
The triazole moiety in the compound is known for its anticancer activities. Investigations into related compounds have shown that they can inhibit cancer cell proliferation. For instance, a derivative demonstrated effectiveness against breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Agricultural Applications
Fungicides
The compound's structure suggests potential use as a fungicide. Similar triazole derivatives have been employed in agricultural settings to control fungal pathogens affecting crops. The efficacy of these compounds can be attributed to their ability to disrupt fungal cell membrane synthesis .
Material Science Applications
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices has been shown to improve material performance in various applications .
Case Studies
-
Synthesis and Characterization
A study focused on synthesizing N-cyclohexyl derivatives and evaluating their biological activities. The synthesized compounds were characterized using NMR and mass spectrometry, confirming the structural integrity necessary for biological efficacy . -
In Vivo Studies
In vivo studies have been conducted to assess the pharmacokinetics and therapeutic effects of triazole-based compounds on tumor-bearing mice. Results indicated significant tumor reduction compared to control groups, highlighting the compound's potential as an anticancer agent .
Comparison with Similar Compounds
N-Benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Molecular Formula : C₂₅H₂₁N₅O₂S₂ .
- Molecular Weight : 487.6 g/mol .
- Key Differences: Substituent: Benzyl group (aromatic) vs. cyclohexyl (aliphatic) in the target compound. The aromatic ring could engage in π-π stacking interactions with biological targets, whereas cyclohexyl’s rigidity might influence steric hindrance .
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[[5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Molecular Formula : C₁₉H₂₄N₆OS₃ .
- Molecular Weight : 448.63 g/mol .
- Key Differences :
- Core Heterocycle : 1,3,4-thiadiazole replaces the benzo[d]thiazol-2-one ring.
- Substituents : Ethylthiophene and methyl groups on the triazole ring.
- Impact : The thiadiazole and ethylthiophene groups may alter electronic properties, reducing electron-withdrawing effects compared to the benzo[d]thiazol-2-one moiety. This could modulate reactivity or target binding .
Physicochemical and Pharmacological Properties
Hypothetical Bioactivity :
- The cyclohexyl group’s lipophilicity could improve blood-brain barrier penetration compared to benzyl-substituted derivatives .
Q & A
Q. What mechanistic insights can NMR spectroscopy provide about the compound’s reactivity?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to confirm regioselectivity in triazole substitution (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in multi-heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
